propan-2-yl 5-[(dimethylcarbamoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Propan-2-yl 5-[(dimethylcarbamoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic organic compound that belongs to the class of carbamate esters. This compound is characterized by its complex molecular structure, which includes a benzofuran ring, a carbamate group, and an ester linkage. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 5-[(dimethylcarbamoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.
Introduction of the Carbamate Group: The carbamate group is introduced by reacting the benzofuran derivative with dimethylcarbamoyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with isopropanol (propan-2-ol) in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) or using an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 5-[(dimethylcarbamoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Oxidation: The benzofuran ring can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form quinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group, to introduce different substituents.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, typically at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Hydrolysis: Carboxylic acids and amines.
Oxidation: Quinone derivatives.
Substitution: Various substituted carbamates.
Scientific Research Applications
Propan-2-yl 5-[(dimethylcarbamoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its pharmacological properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of propan-2-yl 5-[(dimethylcarbamoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The benzofuran ring may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl 5-(dimethylcarbamoyl)-2-(3,5-dinitrobenzamido)-4-methylthiophene-3-carboxylate
- Propan-2-yl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate
Uniqueness
Propan-2-yl 5-[(dimethylcarbamoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is unique due to its benzofuran ring structure, which imparts distinct chemical and biological properties compared to similar compounds with different aromatic systems. This uniqueness makes it a valuable compound for specific research applications where benzofuran derivatives are preferred.
Properties
IUPAC Name |
propan-2-yl 5-(dimethylcarbamoyloxy)-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c1-9(2)20-15(18)14-10(3)21-13-7-6-11(8-12(13)14)22-16(19)17(4)5/h6-9H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWCBSWRZIANNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(=O)N(C)C)C(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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